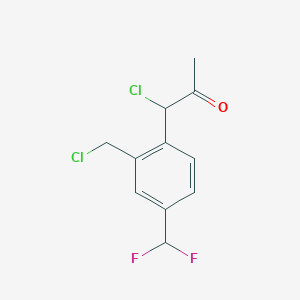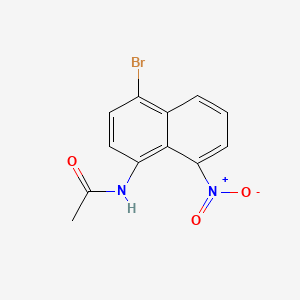
N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide is an organic compound with the molecular formula C12H9BrN2O3 It is a derivative of naphthalene, characterized by the presence of a bromine atom and a nitro group on the naphthalene ring, along with an acetamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bromo-5-nitronaphthalen-4-yl)acetamide typically involves the bromination and nitration of naphthalene, followed by the introduction of the acetamide group. One common method includes:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated naphthalene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamidation: The resulting bromonitronaphthalene is reacted with acetic anhydride and a base such as pyridine to form N-(1-bromo-5-nitronaphthalen-4-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of N-(1-azido-5-nitronaphthalen-4-yl)acetamide or N-(1-thiocyanato-5-nitronaphthalen-4-yl)acetamide.
Reduction: Formation of N-(1-bromo-5-aminonaphthalen-4-yl)acetamide.
Oxidation: Formation of N-(1-bromo-5-nitronaphthalen-4-yl)acetic acid.
科学研究应用
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism by which N-(1-bromo-5-nitronaphthalen-4-yl)acetamide exerts its effects depends on its specific application. For instance:
Antimicrobial Action: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Action: It could induce apoptosis in cancer cells by disrupting cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide: Unique due to the presence of both bromine and nitro groups on the naphthalene ring.
N-(1-bromo-5-aminonaphthalen-4-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(1-chloro-5-nitronaphthalen-4-yl)acetamide: Similar but with a chlorine atom instead of bromine.
Uniqueness
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
属性
分子式 |
C12H9BrN2O3 |
|---|---|
分子量 |
309.11 g/mol |
IUPAC 名称 |
N-(4-bromo-8-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9BrN2O3/c1-7(16)14-10-6-5-9(13)8-3-2-4-11(12(8)10)15(17)18/h2-6H,1H3,(H,14,16) |
InChI 键 |
FBDGEPBCJMPNIU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
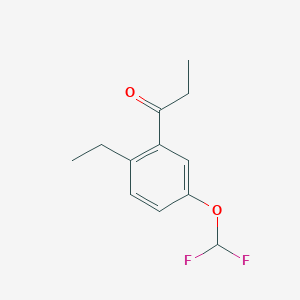
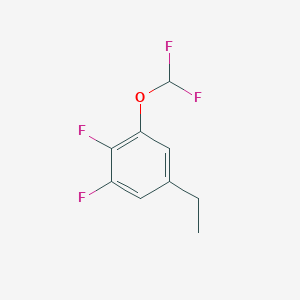
![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)


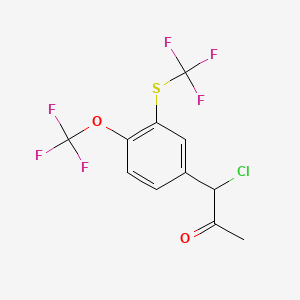

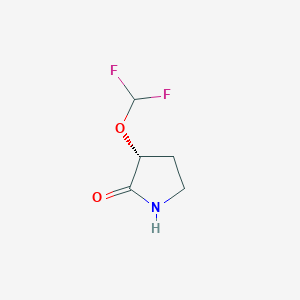
![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)

